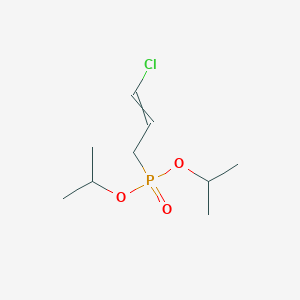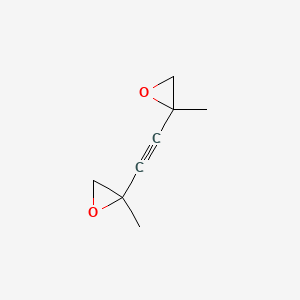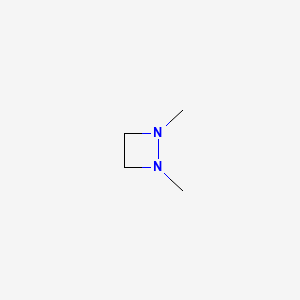![molecular formula C9H6N2S2 B14653096 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine CAS No. 42395-63-1](/img/structure/B14653096.png)
4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with β-ketoesters under acidic or basic conditions to form the desired heterocyclic ring system . Another approach involves the use of aroyl isothiocyanates to convert anthranilic acid or its derivatives into thiourea intermediates, which then undergo cyclization to form the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. Techniques like continuous flow synthesis and the use of catalysts to enhance reaction efficiency could be employed.
Análisis De Reacciones Químicas
Types of Reactions: 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine involves its interaction with specific molecular targets. The compound’s heteroatoms can engage in hydrogen bonding and π–π interactions with biological molecules, influencing their activity . For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparación Con Compuestos Similares
4H-3,1-Benzothiazin-4-ones: These compounds share a similar fused ring system but differ in the position and nature of the heteroatoms.
1,4-Benzothiazines: These compounds have a similar thiazine ring but lack the additional fused thiazole ring.
Uniqueness: 4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in the heterocyclic system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
42395-63-1 |
|---|---|
Fórmula molecular |
C9H6N2S2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine |
InChI |
InChI=1S/C9H6N2S2/c1-2-7-8(10-3-4-12-7)9-6(1)11-5-13-9/h2-5H,1H2 |
Clave InChI |
TYQLGVDRTMDHOH-UHFFFAOYSA-N |
SMILES canónico |
C1C=C2C(=NC=CS2)C3=C1N=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)





![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)



